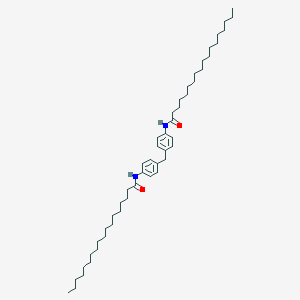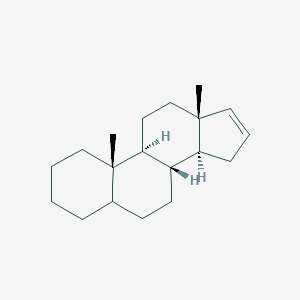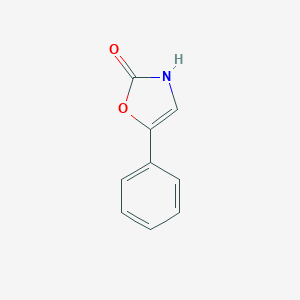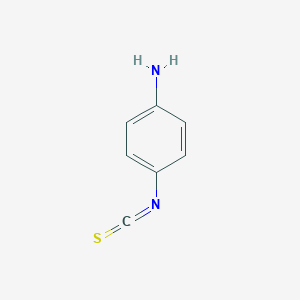
m-Carborane
描述
m-Carborane is a unique type of molecule that belongs to the carboranes family, which are compounds consisting of boron, carbon, and hydrogen atoms arranged in a polyhedral structure. These molecules are known for their three-dimensional geometric configurations and have been increasingly recognized for their utility across various fields, including organic synthesis, medicine, nanomaterials, and catalysis .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves the formation of metal-carbon bonds, where the carbon is hypervalent, as seen in metal-carboryne complexes . These complexes are synthesized to activate the otherwise inert metal-carboranyl bonds, overcoming steric hindrances and enabling further functionalization. For instance, the use of transition metals like nickel and palladium has been shown to catalyze the formation of benzocarboranes through cycloaddition reactions . Additionally, the synthesis of this compound-based chiral NBN pincer-metal complexes involves the formation of oxazoline rings, which are then used to create stable metal complexes with potential applications in asymmetric catalysis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a cage-like arrangement, which imparts significant thermal and chemical stability to the molecule. The bonding interaction in metal-carboryne complexes, for example, is described as a resonance hybrid of sigma and pi bonds, similar to metal-benzyne complexes . The structure of this compound-based polymers, such as those with a siloxane backbone, demonstrates the ability to form high molecular weight materials with extended π-conjugation, which can be attributed to the wide-angle structure of the this compound monomer .
Chemical Reactions Analysis
This compound and its derivatives participate in a variety of chemical reactions, often facilitated by transition metals. For example, nickel-carboryne complexes can undergo regioselective cycloaddition reactions with alkynes to form benzocarboranes, and palladium/nickel co-catalyzed reactions lead to C,B-substituted benzocarboranes . The reactivity of this compound-based pincer complexes with palladium has also been explored, resulting in unique Pd-B bonds chelated by thio- or selenoether ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are remarkable, with high thermal stability being a standout feature. For instance, poly(this compound-siloxane) elastomers exhibit enhanced thermal stability compared to conventional polysiloxanes, maintaining the integrity of the this compound cage up to 580°C . The luminescent properties of this compound-based π-conjugated polymers are also noteworthy, with intense blue emission observed in the solution state . Additionally, this compound-containing materials, such as benzocyclobutene resins with a siloxane backbone, display high thermal stability and shape-memory properties, making them suitable for aerospace applications .
科学研究应用
周边修饰大分子核
m-Carborane可以作为球形周边修饰大分子的一种新型核心 . 从9,10-I2-1,7-closo-C2B10H10开始,合成了一类新的二支化和四支化this compound衍生物 . 这些新报道的四支化this compound衍生物为合成3D径向生长周边修饰大分子提供了一种新型核心 .
机制疗法的平台
含Carborane的药物是一类新兴的化合物,在药物设计方面具有潜在的应用价值 . 这些高度疏水的团簇是潜在的“新钥匙,开旧锁”,为知名但极具挑战性的重要治疗底物开辟了一个激动人心的研究领域 .
纳米结构和电活性材料
Carborane科学已经变得越来越复杂,其应用在纳米结构和电活性材料等领域稳步发展 .
催化
Carborane在催化领域得到了应用 . 由于其大的空间位阻和独特的电子效应,它们可以用于稳定自由基络合物 .
聚合物
Carborane已被用于聚合物的开发 . 它们独特的性质使它们适合于创建具有增强特性的新型聚合物。
芳香卤化
作用机制
Target of Action
m-Carborane, a highly hydrophobic cluster, is an emerging class of compounds with potential applications in drug design . It has been found to interact with important receptors, making it a promising candidate for efficient therapeutic treatments . For instance, carborane analogues of mefenamic acid have been evaluated for their ability to inhibit the synthesis of prostaglandins by nonselectively blocking cyclooxygenase (COX) isoforms COX-1 and COX-2 .
Mode of Action
The mode of action of this compound is largely dependent on its unique structure. The compound’s interaction with its targets results in changes that are beneficial for therapeutic treatments . For example, the M⋯C–H interaction, a unique bonding interaction stabilized by carborane cages, has been observed in organometallic chemistry .
Biochemical Pathways
The biochemical pathways affected by this compound are still under investigation. It is known that the compound’s interaction with its targets can lead to the formation of b-i bonds . Additionally, the M⋯C–H interaction can convert into C–H bond metallization under certain conditions .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are yet to be fully understood. It is known that the compound’s unique structure and properties, such as its high thermal stability and kinetic inertness to metabolism, could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are still being explored. Studies have shown that carborane analogues have stronger antitumor potential compared to their parent organic compound . Furthermore, the M⋯C–H interaction can convert into C–H bond metallization under acidic conditions or via treatment with t-butyl isocyanide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the unique electronic effects of carborane can stabilize the M⋯C–H bonding interaction in organometallic chemistry . Moreover, the compound’s high thermal stability makes it suitable for use in various environments .
安全和危害
未来方向
M-Carborane has potential beneficial applications in drug design . It is still an emerging class of compounds with potential beneficial applications in drug design . These highly hydrophobic clusters are potential “new keys for old locks” which open up an exciting field of research for well-known, but challenging important therapeutic substrates .
生化分析
Biochemical Properties
m-Carborane has been found to engage in unusual types of intermolecular interactions, such as dihydrogen bonds, with biological receptors . This ability to form strong covalent bonds with carbon has enabled the exploration of numerous biological and therapeutic applications of this compound .
Cellular Effects
Its unique properties suggest that it could have significant impacts on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its ability to form strong covalent bonds suggests that it could interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its high thermal stability and kinetic inertness to metabolism suggest that it could have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its unique properties, it is plausible that it could exhibit threshold effects and potentially toxic or adverse effects at high doses .
Metabolic Pathways
Its ability to form strong covalent bonds suggests that it could interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Its unique properties suggest that it could interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
Its unique properties suggest that it could be directed to specific compartments or organelles, potentially affecting its activity or function .
属性
InChI |
InChI=1S/C2H2B10/c3-1-4-2(3)6-8-10-12-11-9-7-5-1/h1-2H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWJUVSLJRLZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2[B]C([B]2)[B][B][B]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2B10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16986-24-6 | |
| Record name | 1,7-Dicarbadodecaborane(12) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,7-dicarbadodecaborane(12) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of m-Carborane?
A1: this compound, also known as 1,7-dicarba-closo-dodecaborane(12), has a molecular formula of C2B10H12 and a molecular weight of 144.23 g/mol.
Q2: What are some spectroscopic techniques used to characterize this compound and what information do they provide?
A2: Researchers utilize various spectroscopic methods to confirm the structure of this compound and its derivatives. NMR spectroscopy, including 1H, 13C, 11B, and even 29Si NMR, provides detailed information about the structure and bonding environment of the atoms within the molecule [, , , ]. FTIR spectroscopy is employed to identify functional groups and analyze curing behavior in polymeric materials containing this compound units [, , , ].
Q3: How does the incorporation of this compound affect the thermal stability of polymers?
A3: Studies indicate that the incorporation of this compound units into various polymer backbones, such as polysiloxanes and polybenzoxazines, significantly enhances their thermal and thermo-oxidative stability [, , , , , ]. This improvement is attributed to the robust nature of the carborane cage and its ability to form a protective layer of boron oxides upon thermal degradation, preventing further breakdown of the material.
Q4: What factors influence the thermal properties of this compound-containing polymers?
A4: Research on poly(this compound-siloxanes) suggests that the electronic effects of pendant groups attached to the polymer backbone can significantly influence the degradation behavior of the material. For instance, electron-withdrawing groups tend to increase the initial degradation temperature (Td5) [].
Q5: Are there any specific challenges associated with the synthesis of high molecular weight this compound-containing polymers?
A5: While the synthesis of this compound-containing polymers has been successful, achieving ultra-high molecular weight polymers (Mw > 1 million) with specific end groups, like carboranesilanol termination, has proven challenging and difficult to reproduce consistently [].
Q6: How is this compound utilized in the context of metathesis reactions?
A6: Dialkenyl-substituted m-carboranes have been successfully employed in ruthenium-catalyzed metathesis reactions []. Due to the non-adjacent positioning of alkenyl groups in the 1,7 positions of the this compound cage, these reactions primarily undergo acyclic diene metathesis polymerization (ADMET), leading to the formation of unique main-chain this compound polymers.
Q7: How is computational chemistry used to understand the properties of this compound derivatives?
A7: Density functional theory (DFT) calculations play a crucial role in elucidating the electronic properties and reactivity of this compound derivatives [, , , ]. For instance, DFT has been used to study the influence of iodine substituents on the photophysical properties of this compound-anthracene dyads, confirming minimal impact due to the distance between the iodine atoms and the fluorophore [].
Q8: How do structural modifications to this compound affect its biological activity?
A8: Research on this compound-based non-steroidal progesterone receptor (PR) ligands has shown that chirality at the secondary alcohol position significantly influences PR-agonistic activity []. Additionally, the size of the alkyl side chain and the presence of specific groups like 4-cyanophenyl impact PR-agonistic and antagonistic activities.
Q9: What is the impact of this compound incorporation on the fluorescence properties of organic dyes?
A9: Studies on this compound-anthracene dyads and triads reveal that linking this compound to anthracene moieties significantly enhances their intrinsic fluorescence quantum yield (ϕF) in solution without altering their absorption and emission patterns [, ]. This improvement is attributed to the free rotation of the anthracene unit when linked to the Ccluster of the this compound cage. Additionally, the presence of iodine atoms on the boron vertices does not significantly affect the photophysical properties due to their distance from the fluorophore [].
Q10: How do carborane units influence the stability of silicone polymers?
A10: Studies on poly-m-carboranylsiloxanes demonstrate that the carborane units contribute to the overall stability of the silicone chain, enhancing their resistance to radiation compared to conventional polydimethylsiloxanes []. This increased stability is attributed to the ability of the carborane cage to act as a radical scavenger.
Q11: What makes this compound a promising scaffold for boron neutron capture therapy (BNCT) agents?
A11: The high boron content of this compound makes it an attractive scaffold for developing BNCT agents. Studies on 3-carboranyl thymidine analogues (3CTAs) demonstrate their potential as boron delivery agents for BNCT []. These analogues exhibit good substrate properties for human thymidine kinase 1 (TK1), leading to selective retention in TK1-expressing tumors, which is crucial for targeted BNCT.
Q12: What analytical methods are used to study the thermal behavior of this compound-containing polymers?
A12: Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for investigating the thermal behavior of this compound-containing polymers [, , , , ]. These methods provide valuable information about thermal stability, degradation temperatures, and glass transition temperatures (Tg), which are essential for understanding the material's performance at elevated temperatures.
Q13: What is the significance of Hawthorne's boron insertion reaction in this compound chemistry?
A13: Hawthorne's boron insertion reaction played a pivotal role in expanding the synthetic toolbox for preparing substituted m-carboranes []. This reaction allows for the introduction of various substituents, such as fluorine, bromine, and diphenylamino groups, at specific positions on the this compound cage, opening avenues for further derivatization and exploration of their properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



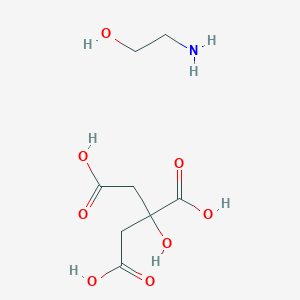
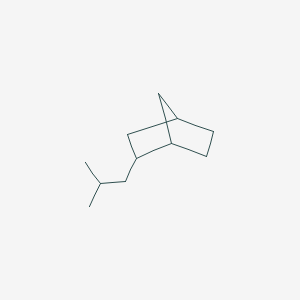


![17-Tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane](/img/structure/B99300.png)
